molecular formula C16H13N3O2S B1415934 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-41-0

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B1415934
CAS No.: 1105189-41-0
M. Wt: 311.4 g/mol
InChI Key: TZQJHHAERQJUDV-UHFFFAOYSA-N
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Description

| 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a potent, cell-permeable small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors, making them attractive therapeutic targets https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360860/. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphorylation activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell growth in experimental models. Its specific chemical scaffold, featuring the imidazole-2-thiol core, is designed for optimal interaction with the kinase domain. As a research-grade chemical, it is a valuable tool for elucidating the complex roles of PIM kinases in oncogenesis, studying signal transduction pathways in cell-based assays, and evaluating potential anti-cancer strategies in preclinical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQJHHAERQJUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154961
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-41-0
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(4-methylphenyl)-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • Phenacylamine derivatives are synthesized or procured, bearing the 4-methylphenyl group attached to the amino moiety. These serve as key intermediates for subsequent cyclization.

Cyclization to Form Imidazole Core

  • The phenacylamine derivative reacts with formaldehyde or glyoxal derivatives under acidic or basic conditions to facilitate cyclization, forming the imidazole ring.

  • Alternatively, α-haloketones can be employed, where the amino group reacts with halogenated ketones under reflux to generate the imidazole nucleus.

Thiolation Step

  • The imidazole ring is then subjected to thiolation using thiourea derivatives or hydrogen sulfide (H₂S) gas in the presence of catalysts like zinc chloride or ammonium salts .

  • This step introduces the thiol group at position 2 , yielding the imidazole-2-thiol scaffold.

Reaction of Phenacylamine Hydrobromide with Isothiocyanates

Based on the data from ChemicalBook, a specific method involves the reaction of phenacylamine hydrobromide with 4-methylphenyl isothiocyanate .

Reagents and Conditions

Reagent Role Conditions
Phenacylamine hydrobromide Precursor Dissolved in ethanol
4-Methylphenyl isothiocyanate Thiol source Added dropwise
Triethylamine Base Used to neutralize HBr and promote reaction
Ethanol Solvent Reflux conditions

Procedure

  • Dissolve phenacylamine hydrobromide in ethanol, add triethylamine, and heat under reflux.

  • Introduce 4-methylphenyl isothiocyanate dropwise, maintaining reflux at approximately 78°C.

  • Continue heating until completion, monitored via TLC.

  • Upon completion, cool the mixture, filter, and purify the product by recrystallization.

Yield and Purity

  • The reaction yields the target compound with a reported yield of approximately 95%, with purification by recrystallization from ethanol or suitable solvents.

Condensation with Aromatic Aldehydes to Form Substituted Imidazoles

Following the formation of the imidazole-2-thiol core, the next step involves condensation with aromatic aldehydes to introduce the phenyl groups at positions 1 and 5.

Reagents and Conditions

Reagent Role Conditions
Imidazole-2-thiol Core scaffold Prepared from previous step
Aromatic aldehyde (e.g., 3-nitrophenyl, 4-methylphenyl) Substituents Reflux in acetic acid
Ethylchloro acetate Acylating agent Used in some protocols
Anhydrous sodium acetate Catalyst Facilitates condensation

General Procedure

  • Mix the imidazole-2-thiol with the aromatic aldehyde in acetic acid.

  • Add ethylchloro acetate and sodium acetate to promote condensation, forming the dihydroimidazo[2,1-b]thiazole derivatives.

  • Reflux for 5-7 hours, then cool and filter the precipitated product.

  • Purify by recrystallization.

Alternative Synthesis via Multi-step Condensation

An alternative approach involves the synthesis of dihydroimidazol-2-thiol from 1,2-diaminoethane and carbon disulfide :

Synthesis of 4,5-Dihydro-1H-imidazol-2-thiol

  • React 1,2-diaminoethane with carbon disulfide in ethanol/water mixture under reflux at 0–5°C.

  • The mixture is refluxed for approximately 12 hours.

  • Crystals are filtered and recrystallized to obtain pure dihydroimidazol-2-thiol.

Condensation with Aromatic Aldehydes

  • React the dihydroimidazol-2-thiol with aromatic aldehydes in acetic acid, with sodium acetate as catalyst, under reflux.

  • The reaction proceeds over 5–7 hours, yielding the substituted imidazole derivatives.

Summary of Reaction Conditions and Yields

Method Key Reagents Solvent Temperature Time Typical Yield
Phenacylamine + Isothiocyanate Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate Ethanol Reflux (~78°C) ~12 hours 95%
Condensation with aldehydes Imidazole-2-thiol, aromatic aldehyde Acetic acid Reflux 5–7 hours 60–70%
Dihydroimidazol-2-thiol synthesis 1,2-diaminoethane, CS₂ Ethanol/water Reflux 12 hours 87%

Research Findings and Data Tables

Study/Source Method Reagents Reaction Conditions Yield Remarks
ChemicalBook Phenacylamine + Isothiocyanate Phenacylamine hydrobromide, 4-methylphenyl isothiocyanate Ethanol, triethylamine, reflux 95% Efficient, high yield
Jaberi & Noorizadeh Dihydroimidazol-2-thiol synthesis 1,2-diaminoethane, CS₂ Ethanol, reflux 87% Versatile route, scalable
Literature Condensation with aldehydes Imidazole-2-thiol, aromatic aldehyde Acetic acid, reflux 60-70% Suitable for diverse substitutions

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13N3O2S
  • Molecular Weight : 311.36 g/mol
  • CAS Number : 1105189-41-0

The compound's structure allows for diverse reactivity due to the presence of the thiol group, which can form covalent bonds with biological targets, and the nitro group, which may undergo bioreduction to generate reactive intermediates.

Medicinal Chemistry

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has been investigated for its potential as an enzyme inhibitor . The thiol group can interact with cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in drug design where targeting specific enzymes can lead to therapeutic benefits.

Case Study : Research has shown that derivatives of this compound exhibit significant antimicrobial and anticancer properties. A study published in a peer-reviewed journal demonstrated that modifications to the nitro group enhanced the cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .

Biological Applications

The compound is also explored for its biological interactions, particularly in binding studies with enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and help identify new therapeutic pathways.

  • Binding Affinity Studies : Interaction studies have shown that this compound exhibits a notable binding affinity to certain enzymes, suggesting its utility in biochemical assays .

Material Science

In materials science, this compound is utilized in the development of new materials with specific electronic properties due to its unique chemical structure. The ability to modify its functional groups allows for tuning the properties of the resulting materials.

Example Application : The compound has been used as a precursor in synthesizing conductive polymers, which are essential in electronic applications such as sensors and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with biological targets such as enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name R1 (Position 1) R5 (Position 5) Molecular Weight (g/mol) Key Features
1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol 4-Methylphenyl 3-Nitrophenyl ~311* Meta-nitro; methyl enhances lipophilicity
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol () 3-Chlorophenyl 3-Nitrophenyl 331.78 Chloro substituent (electron-withdrawing)
5-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol () 4-Methylphenyl 4-Fluorophenyl ~305 Para-fluoro; reduced steric hindrance
1-(4-Nitrophenyl)-1H-imidazole-2-thiol () 4-Nitrophenyl H 221.24 Para-nitro; simpler scaffold

*Calculated based on molecular formula C₁₆H₁₃N₃O₂S.

Key Observations :

  • Steric Considerations : The 4-methylphenyl group at position 1 provides steric bulk, which may hinder interactions in biological systems compared to smaller substituents like fluorine () .
  • Lipophilicity : Methyl and chloro groups enhance lipophilicity, influencing membrane permeability, while nitro groups may reduce solubility in aqueous media .

Structural Insights from Crystallography and Spectroscopy

  • X-ray Data : includes crystallographic data for similar imidazole-thiols, revealing planar imidazole rings and hydrogen-bonding interactions involving the thiol group. Such structural features are critical for understanding binding modes in biological targets .
  • Spectroscopic Signatures : FT-IR and NMR data () for analogs show characteristic peaks for nitro (~1520 cm⁻¹ asymmetric stretching) and thiol (~2550 cm⁻¹ S-H stretching), aiding in structural validation .

Biological Activity

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, a compound characterized by its imidazole and thiol functional groups, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

  • IUPAC Name: 3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
  • Molecular Formula: C16H13N3O2S
  • Molecular Weight: 311.4 g/mol
  • CAS Number: 1105189-41-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-methylbenzaldehyde and 3-nitrobenzaldehyde. The process includes:

  • Condensation Reaction: Formation of the imidazole ring using ammonium acetate and acetic acid.
  • Thiol Introduction: Nucleophilic substitution with thiourea under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.
  • Reactive Intermediate Formation: The nitro group can undergo bioreduction, generating reactive intermediates that affect cellular components.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 μg/mL
Compound BE. coli15.0 μg/mL
This compoundTBDTBD

Anticancer Potential

In vivo studies utilizing chick chorioallantoic membrane assays have demonstrated that compounds similar to this compound can effectively block angiogenesis and inhibit tumor growth . This suggests a potential role in cancer therapeutics.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that certain imidazole derivatives exhibited comparable efficacy to established anticancer agents in blocking tumor growth .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Q & A

Q. What strategies resolve conflicting bioactivity results across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times). Use positive controls (e.g., known inhibitors) and dose-response curves. Meta-analyses of published data can identify trends obscured by experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Reactant of Route 2
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1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

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